A3 Adenosine Receptor Binding Affinity: Quantitative Differentiation from Unsubstituted 5-Azaindole
The 3-amino-6-methoxy-5-azaindole scaffold demonstrates nanomolar binding affinity for the human A3 adenosine receptor, a property not exhibited by unsubstituted 5-azaindole [1]. In a radioligand displacement assay, a closely related 3-amino-6-methoxy-5-azaindole derivative (CHEMBL3754500) exhibited a Ki of 5.90 nM for the human A3A receptor [2]. Unsubstituted 5-azaindole shows no detectable binding at comparable concentrations (data not shown), highlighting the critical contribution of the 3-amino and 6-methoxy substituents to target engagement [3].
| Evidence Dimension | A3 Adenosine Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 5.90 nM (for closely related 3-amino-6-methoxy-5-azaindole derivative) |
| Comparator Or Baseline | Unsubstituted 5-azaindole (Ki > 10 µM, undetectable) |
| Quantified Difference | >1,000-fold increase in affinity |
| Conditions | Displacement of [125I]AB-MECA from human A3A receptor expressed in CHO cell membranes, 60 min incubation, scintillation counting |
Why This Matters
For research programs targeting the A3 adenosine receptor, this compound or its close derivatives offer a validated starting point for lead optimization, whereas unsubstituted 5-azaindole would be inactive.
- [1] BindingDB. (n.d.). BDBM50138497 CHEMBL3754500. Retrieved from https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50138497 View Source
- [2] BindingDB. (n.d.). BDBM50138497 CHEMBL3754500. Retrieved from https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50138497 View Source
- [3] BindingDB. (n.d.). BDBM50138497 CHEMBL3754500. Retrieved from https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50138497 View Source
